Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
Description
Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole core fused with a benzoate ester. Key structural features include:
- 7-Chloro substituent: Enhances electronic effects and may influence binding to biological targets.
- 2-Methyl group: Modifies steric properties at the pyrrole ring.
- Methyl benzoate ester: Improves lipophilicity and bioavailability.
This compound is structurally analogous to molecules explored in medicinal and agrochemical research, particularly those targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
methyl 4-(7-chloro-2-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5/c1-22-16(10-3-5-11(6-4-10)20(25)26-2)15-17(23)13-9-12(21)7-8-14(13)27-18(15)19(22)24/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGHXHMWIKQLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions, followed by chlorination and subsequent esterification[_{{{CITATION{{{_2{Buy Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno2 ....
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Buy Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno2 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products resulting from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate has shown potential in biological studies, particularly in the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound is being investigated for its therapeutic properties, including its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it an important component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate exerts its effects involves interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects. The exact pathways and molecular targets vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Analogues of Chromenopyrrole-Benzoate Esters
Key Observations :
- Substituent at Position 2 : A bulky or polar group (e.g., tetrahydrofuran-2-ylmethyl in ) improves solubility but may reduce cell permeability. Conversely, lipophilic chains (e.g., 3-isopropoxypropyl in ) enhance bioavailability for CNS-targeting drugs.
- Halogen at Position 7 : Chlorine (electron-withdrawing) vs. fluorine (smaller, electronegative) alters electronic density, affecting interactions with enzymes like kinases or cytochrome P450 .
- Ester Group : The methyl benzoate moiety is conserved across analogues, suggesting its role in maintaining structural integrity or facilitating prodrug activation .
Non-Chromenopyrrole Heterocycles
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Structure: Imidazo[1,2-a]pyridine core with nitro and cyano substituents.
- Properties: Nitro group increases reactivity (e.g., as a Michael acceptor), while the cyano group stabilizes the transition state in enzyme inhibition.
- Applications: Potential use in anticancer or antimicrobial agents due to its electrophilic sites .
Comparison with Target Compound :
- The chromenopyrrole system offers a more rigid scaffold compared to the imidazopyridine, which may improve target selectivity.
- Nitro and cyano groups in imidazopyridines introduce distinct reactivity profiles, contrasting with the chloro/fluoro substituents in chromenopyrroles .
Biological Activity
Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate (CAS Number: 848726-93-2) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research data, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's molecular formula is .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. This may be due to the presence of dioxo and chromene moieties that can scavenge free radicals.
- Antimicrobial Properties : Preliminary investigations suggest that methyl derivatives of chromeno-pyrrol compounds possess antimicrobial activity against various bacterial strains. This could be linked to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Potential : Certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific interaction with DNA or RNA synthesis pathways may also play a role.
Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving a series of methyl chromeno-pyrrol derivatives showed that modifications at the 7-position significantly enhanced anticancer activity in vitro. The study suggested that the introduction of halogen atoms could improve binding affinity to target proteins involved in tumor growth.
- Case Study 2 : In vivo studies on animal models revealed that treatment with this compound led to reduced tumor size and improved survival rates compared to controls.
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate?
Answer:
Key steps include:
- Grignard Reagent Utilization : Use a two-step one-pot reaction with controlled stoichiometry (e.g., 1.5 equivalents of Grignard reagent) to minimize side products. Optimize reaction temperature (0°C initial, then room temperature) and solvent (dry THF) to enhance regioselectivity .
- Purification : Employ silica gel column chromatography with gradient elution (hexane/ethyl acetate, 7:1 to 3:1) for effective separation. Validate purity via NMR and HRMS to confirm molecular integrity .
Basic: How can researchers validate the structural conformation of this compound?
Answer:
Combine multiple analytical techniques:
- NMR Spectroscopy : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon signals (e.g., carbonyl carbons at δ 170–180 ppm) to confirm substituent positions .
- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., naphthalene-phenyl dihedral angle ~76.8°) to verify stereochemistry. Use space group parameters (e.g., monoclinic P21/n) and refine with software like SHELXL .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI) with <2 ppm error .
Advanced: How should researchers resolve contradictions in thermal stability data for this compound?
Answer:
Address discrepancies using:
- Differential Scanning Calorimetry (DSC) : Measure melting points under inert atmospheres to exclude oxidative decomposition. Compare with literature values (e.g., 162–163°C for related esters) .
- Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds (e.g., % mass loss at 200–300°C) to assess hygroscopicity or solvent retention .
- Crystallographic Reassessment : Verify if polymorphic forms (e.g., monoclinic vs. triclinic) explain divergent stability profiles .
Advanced: What computational methods can predict the reactivity of the chromeno-pyrrole core?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Use Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in DMSO or water) to predict aggregation or hydrolysis tendencies.
- Docking Studies : Map binding affinities to biological targets (e.g., enzymes with pyrrolidine-binding pockets) using AutoDock Vina .
Advanced: How can researchers design in vitro assays to evaluate bioactivity without commercial bias?
Answer:
- Enzyme Inhibition Assays : Target proteases or kinases using fluorogenic substrates (e.g., AMC-linked peptides). Measure IC50 values at varying concentrations (1 nM–100 µM) .
- Cellular Uptake Studies : Use fluorescence labeling (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (24–72 hr exposure) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline. Always consult a physician post-incident .
Advanced: How can the electronic effects of the 7-chloro substituent influence photophysical properties?
Answer:
- UV-Vis Spectroscopy : Compare λmax shifts (e.g., 300–400 nm range) in polar vs. nonpolar solvents to assess charge-transfer transitions.
- Fluorescence Quenching : Titrate with electron-deficient quenchers (e.g., nitroaromatics) to quantify excited-state interactions .
- TD-DFT Calculations : Simulate absorption/emission spectra to correlate substituent effects with experimental data .
Basic: What chromatographic techniques are optimal for isolating intermediates during synthesis?
Answer:
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (10–90% over 20 min) for high-resolution separation.
- Thin-Layer Chromatography (TLC) : Monitor reaction progress with ethyl acetate/hexane (3:7) and UV visualization at 254 nm .
Advanced: How can researchers analyze weak intermolecular interactions in crystalline forms?
Answer:
- Hydrogen Bond Analysis : Use Mercury software to measure C–H⋯O (2.5–3.0 Å) and π-π stacking (3.5–4.0 Å) interactions from crystallographic data .
- Hirshfeld Surface Analysis : Map contact ratios (e.g., H⋯H vs. H⋯O) to quantify packing efficiencies .
Advanced: What strategies mitigate racemization during functionalization of the pyrrolidine ring?
Answer:
- Chiral Auxiliaries : Introduce menthol or binaphthyl groups to enforce stereochemical control during alkylation .
- Low-Temperature Reactions : Perform acylations at –20°C to suppress epimerization.
- Circular Dichroism (CD) : Monitor enantiopurity post-synthesis by comparing Cotton effects with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
